2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide
Description
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide (CAS: 262607-85-2) is an organic compound with the molecular formula C₁₁H₁₄N₂O₂S₂. Its structure features a phenoxy backbone substituted with a 1,3-dithiolane ring and a hydroxyethanimidamide group (Figure 1). The hydroxyimidamide group may participate in hydrogen bonding or metal coordination, suggesting applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-10(13-14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,11,14H,5-7H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOIYFLEWGZJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371283 | |
| Record name | 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262607-85-2 | |
| Record name | 2-[4-(1,3-Dithiolan-2-yl)phenoxy]-N-hydroxyethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262607-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fourier-Transform Infrared Spectroscopy (FT-IR)
Nuclear Magnetic Resonance (¹H NMR)
High-Performance Liquid Chromatography (HPLC)
Discussion of Synthetic Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyethanimidamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction of the hydroxyethanimidamide group can produce amines .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as developing new drugs.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide is not well-documented. its structural features suggest that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The dithiolane ring and hydroxyethanimidamide group may play crucial roles in these interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide, we compare it structurally and functionally with analogous phenoxy-containing compounds from the evidence.
Table 1: Structural and Functional Comparison
Key Findings
Functional Group Diversity: The dithiolane group in the target compound distinguishes it from chlorobenzoyl (fenofibric acid) or boronic acid derivatives. Dithiolanes are less common in pharmaceuticals but may enhance redox activity or metal-binding capacity. Hydroxyimidamide vs. Carboxylic Acid: The former may act as a chelator or nucleophile, while fenofibric acid’s carboxylic acid group is critical for lipid-lowering activity via PPAR-α agonism .
Pharmacological Relevance: Fenofibric acid derivatives (e.g., ABT-335) are clinically validated lipid-lowering agents, with documented impurity profiles and retention times in HPLC analyses (Relative Retention Limit: 0.36) . Boronic acid analogs from exhibit HDAC inhibition at µM concentrations, suggesting that phenoxy-linked scaffolds can target enzymes . However, the target compound’s bioactivity remains unstudied.
Biological Activity
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₁₄N₂O₂S₂
- Molecular Weight : 246.36 g/mol
- CAS Number : 262607-85-2
- Melting Point : 113–115 °C
The biological activity of this compound may be attributed to its structural components, particularly the dithiolane moiety and the phenoxy group. These groups are known to influence various biological pathways, including antioxidant activity and enzyme inhibition.
Antioxidant Activity
Research indicates that compounds with dithiolane structures exhibit significant antioxidant properties. For instance, studies have shown that related dithiolane compounds can scavenge free radicals and reduce oxidative stress in cellular models.
Cytotoxic Effects
In vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis via both intrinsic and extrinsic pathways.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. Notably, studies have indicated that it can inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of various dithiolane derivatives, including our compound of interest. The results demonstrated that the compound significantly inhibited cell proliferation in breast and lung cancer cells compared to standard chemotherapeutics.
Neuroprotective Effects
Another investigation focused on the neuroprotective potential of dithiolane derivatives. The findings suggested that these compounds could mitigate neuronal damage in models of Alzheimer's disease by inhibiting AChE and reducing oxidative stress.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phenoxy group followed by coupling to the dithiolane and hydroxyethanimidamide moieties. Key steps include:
- Protection of reactive groups (e.g., using acetyl or benzyl groups) to prevent side reactions during coupling .
- Coupling reagents : EDCI/HOBt or carbodiimides (e.g., DCC) for amide bond formation, with DMAP as a catalyst .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .
- Characterization : Confirm structure via /-NMR (e.g., phenoxy protons at δ 6.8–7.2 ppm, dithiolane protons at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the stability of the dithiolane ring under physiological conditions?
- Methodological Answer :
- Redox stability assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours. Compare with controls containing reductants (e.g., DTT) to assess disulfide bond susceptibility .
- Spectroscopic analysis : Use UV-Vis spectroscopy to track absorbance changes at 260–280 nm, indicative of dithiolane ring opening .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme inhibition : Test against cysteine proteases (e.g., caspase-3) or oxidoreductases (e.g., thioredoxin) at 1–100 µM concentrations, using fluorogenic substrates .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antioxidant activity : DPPH radical scavenging assay, comparing activity to Trolox standards .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the dithiolane and hydroxyimidamide groups?
- Methodological Answer :
- Analog synthesis : Replace dithiolane with 1,2-dithiane or thiolactone rings; modify the hydroxyimidamide to hydroxamic acid or hydrazide .
- Biological testing : Compare IC values in enzyme assays and cytotoxicity screens to identify critical functional groups .
- Computational modeling : Perform DFT calculations to assess redox potentials of dithiolane derivatives and correlate with bioactivity .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Test compound at 0.1–100 µM in primary immune cells (e.g., macrophages) vs. cancer cells to identify context-dependent effects .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., NF-κB vs. MAPK) activated in different cell types .
- Species specificity : Compare activity in human vs. murine models to assess translational relevance .
Q. How can molecular docking simulations predict binding modes with target proteins?
- Methodological Answer :
- Protein preparation : Retrieve crystal structures (e.g., from PDB) of thioredoxin or caspase-3; remove water molecules and add hydrogens .
- Ligand preparation : Optimize compound geometry using Gaussian09 with B3LYP/6-31G* basis set .
- Docking software : Use AutoDock Vina or Schrödinger Glide; validate with co-crystallized ligands (RMSD < 2.0 Å) .
- Free energy calculations : MM-GBSA to rank binding affinities and identify key interactions (e.g., hydrogen bonds with Ser in thioredoxin) .
Q. What metabolomics approaches track the compound’s biotransformation in vivo?
- Methodological Answer :
- Sample preparation : Administer compound (10 mg/kg) to rodents; collect plasma/liver at 0, 1, 3, 6, 12 h. Quench metabolism with acetonitrile .
- LC-HRMS : Use C18 column (2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect metabolites via MSE data-independent acquisition .
- Data analysis : MetaboLynx or XCMS for metabolite identification; focus on glutathione adducts (m/z +305.1) and sulfoxide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
